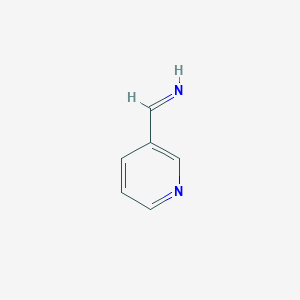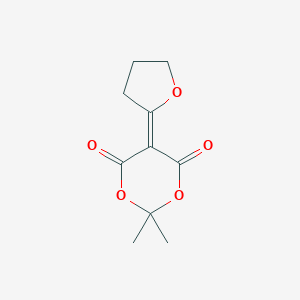
2-甲氧基苯乙酸
描述
2-Methoxyphenylacetic acid, also known as o-Anisylacetic acid, is an organic compound with the molecular formula CH₃OC₆H₄CH₂CO₂H. It is a derivative of phenylacetic acid, where a methoxy group is substituted at the ortho position of the benzene ring. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis .
科学研究应用
2-Methoxyphenylacetic acid has several applications in scientific research:
安全和危害
2-Methoxyphenylacetic acid is classified as a skin irritant and can cause serious eye irritation . It is recommended to avoid all personal contact, including inhalation, and to use in a well-ventilated area . In case of contact, it is advised to wash with plenty of water and seek medical attention if irritation persists .
作用机制
Target of Action
2-Methoxyphenylacetic acid is a chemical compound used in organic synthesis It’s known that it’s used in the synthesis of various organic compounds, suggesting that its targets could be diverse depending on the specific reactions it’s involved in .
Mode of Action
As a chemical used in organic synthesis, it likely interacts with its targets through chemical reactions, leading to the formation of new compounds . The exact nature of these interactions would depend on the specific synthesis pathways it’s used in.
Biochemical Pathways
As a reagent in organic synthesis, it’s likely involved in various biochemical pathways depending on the specific reactions it’s used in .
Pharmacokinetics
As a compound used in organic synthesis, its bioavailability would likely depend on the specific conditions of the synthesis and the resulting compounds .
Result of Action
As a reagent in organic synthesis, its effects would likely be seen in the resulting compounds rather than in the compound itself .
Action Environment
The action, efficacy, and stability of 2-Methoxyphenylacetic acid can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemicals, among others . .
准备方法
Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-Methoxyphenylacetic acid involves the hydrolysis of methoxybenzyl cyanide. The process includes adding methoxybenzyl cyanide to concentrated sulfuric acid at elevated temperatures (90-150°C) and maintaining the reaction under reflux conditions. The reaction mixture is then neutralized, decolorized using activated carbon, and acidified to precipitate the product .
Industrial Production Methods: The industrial production of 2-Methoxyphenylacetic acid follows similar synthetic routes but is optimized for higher yields and cost-effectiveness. The process involves careful control of reaction conditions, such as temperature and pH, to ensure the efficient conversion of starting materials to the desired product .
化学反应分析
2-Methoxyphenylacetic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
相似化合物的比较
2-Methoxyphenylacetic acid can be compared with other methoxy-substituted phenylacetic acids, such as:
- 4-Methoxyphenylacetic acid
- 3-Methoxyphenylacetic acid
- α-Methoxyphenylacetic acid
These compounds share similar structural features but differ in the position of the methoxy group on the benzene ring. The unique position of the methoxy group in 2-Methoxyphenylacetic acid imparts distinct chemical and biological properties, making it suitable for specific applications .
属性
IUPAC Name |
2-(2-methoxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-12-8-5-3-2-4-7(8)6-9(10)11/h2-5H,6H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVEWTCACRDEAOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0059083 | |
| Record name | Benzeneacetic acid, 2-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0059083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Alfa Aesar MSDS] | |
| Record name | 2-Methoxyphenylacetic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19639 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
93-25-4 | |
| Record name | 2-Methoxyphenylacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93-25-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxyphenylacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093254 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 93-25-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110708 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 93-25-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16257 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzeneacetic acid, 2-methoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzeneacetic acid, 2-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0059083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methoxyphenylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.030 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Methoxyphenylacetic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DWF2D897KB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 2-Methoxyphenylacetic acid (MPA) is primarily employed as a chiral resolving agent. Due to its chirality, MPA forms diastereomeric salts with racemic mixtures, enabling the separation of enantiomers. This is particularly useful in pharmaceutical research and production, as different enantiomers of a drug can have different biological activities. [, , ] For instance, MPA has been used in the resolution of racemic 2-methoxyphenylacetic acid with enantiopure (R)-1- cyclohexylethylamine. [] It has also been employed in the synthesis of optically active deuterium-labeled homocysteine thiolactone. []
A: 2-Methoxyphenylacetic acid has the molecular formula C9H10O3 and a molecular weight of 166.17 g/mol. While the provided abstracts do not contain detailed spectroscopic data, the compound's structure can be confirmed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier Transform Infrared Spectroscopy (FTIR) and X-ray powder diffraction (XRD). [, ] Specifically, NMR, particularly NOESY correlations, has been successfully applied to determine the absolute configuration of MPA derivatives. []
A: The provided abstracts do not highlight any catalytic properties of MPA. Its primary application, as described, is in chiral resolution, exploiting its ability to form diastereomeric salts with enantiomers for separation. [, ]
A: The chiral center in MPA is crucial for its resolving agent activity. The molecule's structure allows it to interact differently with each enantiomer of a racemic mixture, leading to the formation of diastereomeric salts. These salts possess distinct physical properties, enabling separation through methods like crystallization or chromatography. [, ]
A: High-performance liquid chromatography (HPLC) is a widely used technique for determining the mole ratio of salt components in mixtures containing MPA. This method allows for the simultaneous quantification of both the cationic and anionic parts of the prepared salts. [] In addition, chiral gas chromatography (GC) is specifically employed to analyze the enantiomeric purity of MPA derivatives. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


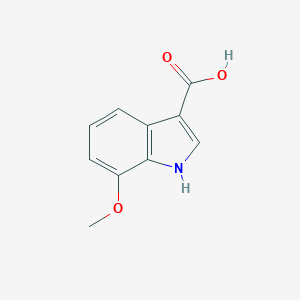
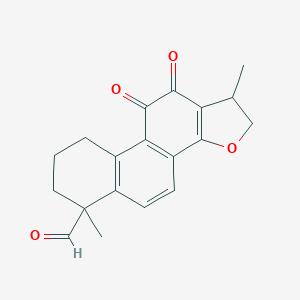


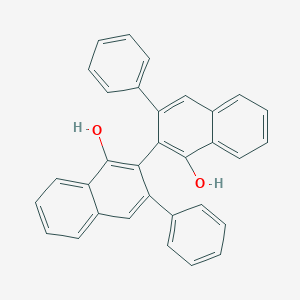
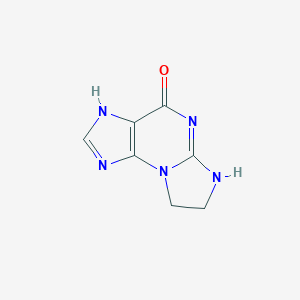
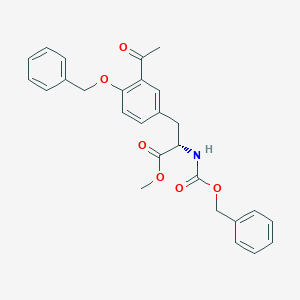
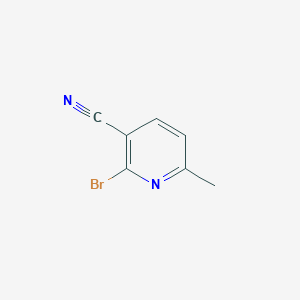
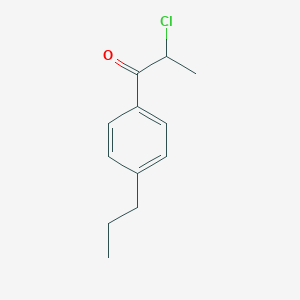
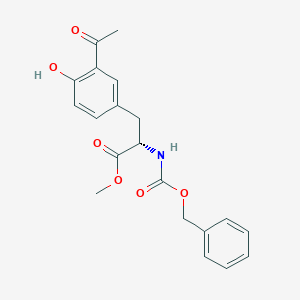
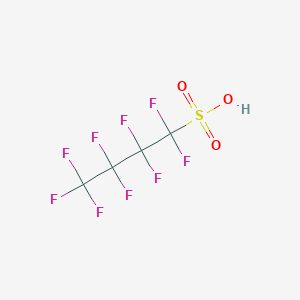
![Imidazo[1,2-A]pyrido[3,2-E]pyrazin-6(5H)-one](/img/structure/B139599.png)
